molecular formula C21H20ClN3O4S2 B2874817 N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954018-79-2

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2874817
CAS No.: 954018-79-2
M. Wt: 477.98
InChI Key: PENLVGXJOZTAAQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether-linked thiazole ring, and a 2,5-dimethoxyphenylamino substituent. Its structure integrates multiple pharmacophores, including the thiazole core (known for diverse bioactivity), a chlorophenyl group (imparting lipophilicity), and methoxyphenyl moieties (modulating electronic properties).

Formation of the thiazole ring via condensation reactions.

Chloroacetylation or thioacetylation to introduce the acetamide-thioether linkage.

Coupling with 2,5-dimethoxyaniline to install the final substituent .

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-28-16-7-8-18(29-2)17(10-16)25-19(26)9-15-11-30-21(24-15)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-8,10-11H,9,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENLVGXJOZTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the dimethoxyphenyl compound reacts with the thiazole intermediate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole-Acetamide Derivatives

Key structural variations among analogs include substituents on the thiazole ring, aromatic groups (chlorophenyl vs. methoxyphenyl), and linker chemistry (thioether vs. ether/amide). These modifications influence physicochemical properties, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Highlights Biological Activity/Properties References
Target Compound 4-Chlorophenyl, thioether, 2,5-dimethoxyphenyl ~495.0 (estimated) Likely thioacetylation and coupling steps Hypothesized kinase inhibition or antimicrobial activity
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (, Compound 13) 2,4-Dichlorophenyl, coumarin-thiazole 446.30 IR: 1714 cm⁻¹ (C=O); NMR: δ 11.86 (NH) α-Glucosidase inhibition (antidiabetic potential)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 3,4-Dichlorophenyl, thiazole 303.17 EDC-mediated coupling; mp 459–461 K Antimicrobial (structural analogy to penicillin derivatives)
2-((4-Aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide (, Compound D) Diphenylamino, aminophenyl 416.15 Triethylamine-catalyzed coupling; FAB-MS: 416.15 Potential ligand for coordination chemistry
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide () Benzothiazol-1,1,3-trioxide, 4-hydroxyphenyl 332.34 X-ray crystallography; N—H⋯O hydrogen bonds Analgesic (structural similarity to NSAIDs)
Key Observations

Methoxyphenyl groups (as in the target compound) may improve metabolic stability and modulate electron density for target binding . Coumarin-thiazole hybrids () demonstrate α-glucosidase inhibition, suggesting substituent-dependent enzyme targeting .

Synthetic Methodologies :

  • Thioether formation (as in the target compound) often employs 2-chloroacetamide intermediates and nucleophilic thiols under basic conditions .
  • EDC-mediated coupling () is a standard approach for acetamide bond formation, ensuring high yields and purity .

Physicochemical Properties :

  • Thioether linkers (vs. oxygen ethers) may enhance metabolic stability but reduce aqueous solubility.
  • Melting points (e.g., 459–461 K in ) correlate with crystallinity and purity, critical for formulation .
Divergences and Contradictions
  • highlights coumarin-thiazole hybrids as α-glucosidase inhibitors, whereas emphasizes antimicrobial activity for dichlorophenyl-thiazole analogs. This suggests substituent-dependent divergence in biological targets.

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with various amine and acetamide moieties. The general synthetic route includes:

  • Formation of Thiazole : The thiazole ring is constructed using 2-mercaptoacetic acid and appropriate electrophiles.
  • Amidation : The thiazole is then reacted with an amine derivative to introduce the 4-chlorophenyl group.
  • Acetylation : Finally, the compound is acetylated to yield the target structure.

The molecular formula of the compound is C19H21ClN2O3S, indicating a complex structure that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The presence of the thiazole ring suggests potential interactions with enzyme active sites, possibly inhibiting their function.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and activation of caspases .
  • Cell Cycle Arrest : Research indicates that related compounds can cause cell cycle arrest at various phases, particularly G1/S and G2/M transitions, which may be relevant for its anticancer properties .

3.1 Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds similar to this compound:

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound AMCF-7 (Breast Cancer)10.10Induces apoptosis
Compound BHepG2 (Liver Cancer)5.36Cell cycle arrest
Target CompoundMCF-7/HepG2TBDTBD

Note: Specific IC50 values for the target compound are not yet established in available literature but are expected to be comparable based on structural similarities.

3.2 Other Biological Activities

In addition to anticancer effects, thiazole derivatives have been noted for their antimicrobial and anti-inflammatory properties . The structural features that enhance these activities include:

  • Electron-donating groups : Increase reactivity towards biological targets.
  • Thiazole ring : Known for its role in various medicinal applications.

4. Case Studies and Research Findings

Several studies have highlighted the significance of thiazole-based compounds in drug development:

  • Thiazole Derivatives as Antitumor Agents : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies suggest that modifications on the phenyl ring and thiazole moiety significantly impact biological activity, emphasizing the importance of specific substituents for enhanced potency .
  • In Vivo Studies : Preliminary in vivo studies indicated promising results in tumor-bearing mice models, where compounds similar to N-(4-chlorophenyl)-... showed targeted delivery to cancerous tissues .

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